![molecular formula C17H18ClNOS B3935057 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ML239, and it is a small molecule inhibitor of the protein known as heat shock protein 70 (HSP70). HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. The inhibition of HSP70 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide involves the inhibition of HSP70. HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. Inhibition of HSP70 leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the ATPase activity of HSP70 and induces the accumulation of misfolded proteins. In vivo studies have shown that the compound has anti-tumor activity in mouse models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in lab experiments include its specificity for HSP70 and its potential as a therapeutic agent in cancer. However, the compound has limitations, including its solubility and toxicity. The solubility of the compound can be improved by using appropriate solvents or prodrugs. The toxicity of the compound can be addressed by using appropriate dosages and administration routes.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide. One area of research is to optimize the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability. Another area of research is to investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, research can be conducted to identify the downstream targets of HSP70 inhibition and to elucidate the molecular mechanisms underlying the compound's anti-tumor activity.
Scientific Research Applications
The potential applications of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in scientific research are numerous. One of the most promising areas of research is in the treatment of cancer. HSP70 is overexpressed in many types of cancer, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HSP70 inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFPBAYVIOHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methylbenzyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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